1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)-
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Overview
Description
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- is a synthetic organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of 1,4-Naphthoquinone: This can be achieved through the oxidation of naphthalene using reagents like chromium trioxide (CrO₃) in acetic acid.
Introduction of the Phenylthio Group: This step might involve the reaction of 1,4-naphthoquinone with a thiophenol derivative under basic conditions.
Addition of the Pyrrolidinyl Group: The final step could involve the nucleophilic substitution of the intermediate with pyrrolidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The phenylthio and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinone structure which is known to interact with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- involves its interaction with biological molecules. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is often exploited in anticancer and antimicrobial applications. The phenylthio and pyrrolidinyl groups may enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Phenylthio-1,4-naphthoquinone: Similar structure but without the pyrrolidinyl group.
3-Pyrrolidinyl-1,4-naphthoquinone: Similar structure but without the phenylthio group.
Uniqueness
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- is unique due to the presence of both phenylthio and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
500755-47-5 |
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Molecular Formula |
C20H17NO2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-phenylsulfanyl-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H17NO2S/c22-18-15-10-4-5-11-16(15)19(23)20(17(18)21-12-6-7-13-21)24-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
JGUHCGZNGPYCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |
Origin of Product |
United States |
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